molecular formula C7H12N4 B3030625 2-(1H-1,2,4-triazol-3-yl)piperidine CAS No. 933713-88-3

2-(1H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B3030625
CAS No.: 933713-88-3
M. Wt: 152.20
InChI Key: RONDMOYIJWDSEP-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that contains both a triazole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

Mechanism of Action

Target of Action

The primary target of 2-(1H-1,2,4-triazol-3-yl)piperidine is the heme protein . This protein cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . The heme protein is a crucial component of the cytochrome P450 enzymes, which play a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . This interaction leads to changes in the enzyme’s activity, influencing the metabolic processes it is involved in.

Biochemical Pathways

The compound’s interaction with the heme protein affects the cytochrome P450 enzymes . These enzymes are involved in various biochemical pathways, including the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids. The downstream effects of these changes can have significant impacts on cellular processes and overall organism health.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule . These factors can potentially improve the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

Some derivatives of 1,2,4-triazole, including this compound, have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound may have potential applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with 1,2,4-triazole derivatives. For instance, the reaction of piperidine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-5-yl)piperidine
  • 2-(1H-1,2,3-triazol-4-yl)piperidine
  • 2-(1H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(1H-1,2,4-triazol-3-yl)piperidine is unique due to its specific arrangement of the triazole and piperidine rings, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONDMOYIJWDSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294815
Record name 2-(1H-1,2,4-Triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933713-88-3
Record name 2-(1H-1,2,4-Triazol-5-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933713-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,4-Triazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-1,2,4-triazol-3-yl)piperidine
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